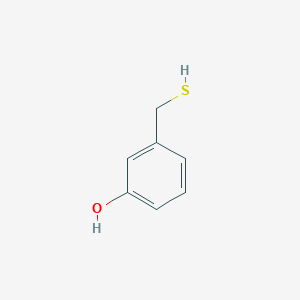

3-(Sulfanylmethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “3-(Sulfanylmethyl)phenol” involves the reaction of vanillin with sodium hydrosulfide followed by acidification to precipitate the compound. The resulting product is then purified using recrystallization techniques.

Molecular Structure Analysis

The molecular weight of “this compound” is 140.21 . Its chemical structure contains a thioether group (-S-) and a benzene ring with a hydroxyl group (-OH) attached to it.

Chemical Reactions Analysis

Phenolic compounds like “this compound” are known to be very reactive towards electrophilic aromatic substitution . They are also known to undergo reactions such as oxidation and hydrolysis.

Physical And Chemical Properties Analysis

“this compound” is a yellow crystalline solid. It has a melting point of 119-121°C and a boiling point of 337°C at atmospheric pressure. It has a solubility of 0.5 g/L in water, forming a yellow solution with a pH of 6-7. It is relatively stable under normal conditions but is reactive under acidic or basic conditions, undergoing hydrolysis and oxidation.

Scientific Research Applications

Synthesis and Material Applications

"3-(Sulfanylmethyl)phenol" and related compounds have been explored for various synthetic pathways and material applications. For instance, research conducted by Chukicheva et al. (2017) focused on synthesizing thiols from isobornylphenols, leading to the production of 4-(3-Sulfanylpropyl)-2-isobornyl-6-methylphenol and 4-(sulfanylmethyl)-2,6-diisobornylphenol. These compounds were derived from corresponding 4-(bromoalkyl)phenols, demonstrating the compound's utility in synthetic organic chemistry for creating thiol-containing molecules which are crucial for developing materials with specific chemical properties (Chukicheva, Sukrusheva, & Kutchin, 2017).

Medicinal Chemistry and Biocompatibility

In the realm of medicinal chemistry and biocompatibility, sulfur-containing phenolic compounds have shown promise. Catauro and Pacifico (2017) investigated the synthesis of bioactive chlorogenic acid-silica hybrid materials via the sol–gel route. They explored the antioxidant potential and bioactivity of these hybrids, embedding phenolic antioxidant chlorogenic acid within silica matrices. This research indicates the potential for incorporating sulfanylphenol derivatives into bioactive materials, which could be used as therapeutic agents in treating diseases or as components in applied science for preventing oxidation deterioration (Catauro & Pacifico, 2017).

Environmental Applications

Sulfanylphenol derivatives have also found applications in environmental chemistry. For example, Song et al. (2015) discovered that 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonate (ABTS), a compound related to sulfanylphenols, could significantly accelerate the oxidation of substituted phenols by potassium permanganate in aqueous solutions. This reaction is vital for environmental remediation processes, indicating that sulfanylphenol compounds might be used to enhance the degradation of pollutants in water treatment scenarios (Song et al., 2015).

Corrosion Inhibition

Furthermore, Behpour et al. (2008) studied the inhibitory effect of Schiff bases derived from sulfanylphenols on the corrosion of mild steel in hydrochloric acid solution. This research highlights the potential of sulfanylphenol derivatives in developing corrosion inhibitors, which are crucial for protecting industrial materials and infrastructure (Behpour, Ghoreishi, Soltani, Salavati‐Niasari, Hamadanian, & Gandomi, 2008).

Mechanism of Action

Biochemical Pathways

Phenolic compounds, such as 3-(Sulfanylmethyl)phenol, are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway, which directly provides phenylpropanoids, or the “polyketide” acetate/malonate pathway, which can produce simple phenols . These pathways fulfill a broad range of physiological roles in plants .

Safety and Hazards

The safety information for “3-(Sulfanylmethyl)phenol” includes pictograms GHS05 and GHS07 . The hazard statements include H302, H312, H315, H318, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name |

3-(sulfanylmethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c8-7-3-1-2-6(4-7)5-9/h1-4,8-9H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHPNRUFIUTBAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2631621.png)

![4-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2631629.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)

![tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2631637.png)

![3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2631640.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2631641.png)